Cas no 112-18-5 (N,N-dimethyldodecylamine)
N,N-dimethyldodecylamine Chemical and Physical Properties
Names and Identifiers
-
- N,N-dimethyldodecylamine
- Dodecyl-tetradecyl dimethyl amine
- Dodecyl dimethyl amine
- N,N-Dimethyl-n-dodecylamine
- 1-(Dimethylamino)dodecane
- 1-(Dimethylamino)dodecane,DDA
- ADAM-2
- Adma 2
- Adma12
- barlene125
- dimethyl dodecyl amine
- DMA12
- dodecyl-dimethylamine
- EmpigenABE
- ipl
- lauryl dimethyl amine
- N,N-dimethyl-laurylamine
- N,N-Dimethyllaurylamine
- n-dodecyl dimethylamine
- N-dodecyl-N,N-dimethylamine
- rc5629
- DDA
- BRW1C
- BWR1C
- TSSC3
- adma2
- N,N-Dimethyldodecylamine, 96%
- Dimethyldodecylamine
- Dodecylamine,N-dimethyl-
- NS00006542
- D0002
- Empigen AB
- 112-18-5
- Dimethyl-n-dodecylamine
- EC 203-943-8
- N,N-Dimethyldodecylamine, 97%
- Barlene 12S
- 6V2OM30I1Z
- lauryl dimethylamine
- Dodecyldimethylamine
- EC 269-923-6
- Genamin LA 302D
- VS-02931
- dimethyldodecyl amine
- N,N-DIMETHYL-1-DODECANAMINE [HSDB]
- NCGC00164121-01
- UNII-6V2OM30I1Z
- CAS-112-18-5
- SCHEMBL107058
- EINECS 269-915-2
- AI3-16726
- dodecyl dimethylamine
- AKOS005720939
- Farmin DM 2098
- CHEMBL109737
- Dodecylamine, N,N-dimethyl-
- BBL011370
- N,N-DIMETHYL-1-DODECANAMINE
- RC 5629
- Q24736495
- dodecyldimethyl amine
- DB-041048
- N-Lauryldimethylamine
- NSC-7332
- Armeen DM-12D
- W-108655
- 1-Dodecanamine, N,N-dimethyl-
- Dimethyl laurylamine
- CHEBI:229425
- WLN: 12N1 & 1
- EINECS 269-923-6
- Farmin DM 20
- CS-0297531
- NSC7332
- N,N-dimethyldodecan-1-amine
- 1,1-Dimethyl-aminododecane
- n,n-dimethyldodecanamine
- DDA (antioxidant)
- 1-Dimethylaminododecane
- N,N-dimethyl-dodecylamine
- N-Dodecyldimethylamine
- Armeen DM 12D
- HSDB 5568
- EN300-248170
- STL146467
- N,N-dimethyl-1-dodecamine
- 1-Dodecanamine,N-dimethyl-
- Lauryldimethylamine
- EC 269-915-2
- dimethylmono-n-dodecylamine
- Onamine 12
- EINECS 203-943-8
- Dodecyl-dimethyl-amine
- BDBM50147570
- Tox21_303073
- DTXSID1026906
- DDA (corrosion inhibitor)
- Antioxidant DDA
- SDA 16-040-00
- MFCD00008970
- 68391-04-8
- Monolauryl dimethylamine
- Dimethyl lauramine
- NCGC00257196-01
- Adma 12
- NSC 7332
- DTXCID806906
- Kemamine T-6902
- Barlene 125
-
- MDL: MFCD00008970
- Inchi: 1S/C14H31N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3
- InChI Key: YWFWDNVOPHGWMX-UHFFFAOYSA-N
- SMILES: N(C)(C)CCCCCCCCCCCC
Computed Properties
- Exact Mass: 213.24600
- Monoisotopic Mass: 213.246
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 11
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 3.2A^2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 0.787 g/mL at 20 °C(lit.)
- Melting Point: −20 °C (lit.)
- Boiling Point: 80-82 °C/0.1 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.4375(lit.)
- Water Partition Coefficient: Negligible
- PSA: 3.24000
- LogP: 4.46890
- Vapor Pressure: <129 mmHg ( 21 °C)
- Sensitiveness: Air & Moisture Sensitive
- FEMA: 2806
- Solubility: Soluble in alcohol, insoluble in water.
N,N-dimethyldodecylamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302-H314-H410
- Warning Statement: P273-P280-P303+P361+P353-P304+P340+P310-P305+P351+P338-P391
- Hazardous Material transportation number:UN 2735 8/PG 2
- WGK Germany:2
- Hazard Category Code: 22-34-50/53
- Safety Instruction: S26-S36/37/39-S45-S60-S61
- FLUKA BRAND F CODES:10-34
- RTECS:JR6600000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- TSCA:Yes
- Storage Condition:-20°C
- Safety Term:8
- Packing Group:III
- Risk Phrases:R22; R34
- Packing Group:III
- Hazard Level:8
N,N-dimethyldodecylamine Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N,N-dimethyldodecylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 284386-250ML |
N,N-dimethyldodecylamine |
112-18-5 | 250ml |
¥1777.96 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 284386-1L |
N,N-dimethyldodecylamine |
112-18-5 | 1l |
¥6756.28 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N828096-2.5L |
N,N-Dimethyldodecylamine |
112-18-5 | 98% | 2.5L |
¥572.00 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N31460-500ml |
N,N-Dimethyldodecylamine |
112-18-5 | 500ml |
¥128.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N31460-100ml |
N,N-Dimethyldodecylamine |
112-18-5 | 100ml |
¥48.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N31460-2.5L |
N,N-Dimethyldodecylamine |
112-18-5 | 2.5L |
¥508.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N31460-250ml |
N,N-Dimethyldodecylamine |
112-18-5 | 250ml |
¥88.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N828096-100ml |
N,N-Dimethyldodecylamine |
112-18-5 | 98% | 100ml |
¥46.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N828096-250ml |
N,N-Dimethyldodecylamine |
112-18-5 | 98% | 250ml |
¥98.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N828096-500ml |
N,N-Dimethyldodecylamine |
112-18-5 | 98% | 500ml |
¥139.00 | 2022-09-01 |
N,N-dimethyldodecylamine Suppliers
N,N-dimethyldodecylamine Related Literature
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Dan Li,Haolong Li,Lixin Wu Polym. Chem. 2014 5 1930
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Sifeng Li,Taimin Wang,Xingchen Li,Lijing Fang,Hongbin Zhai,Bin Cheng Green Chem. 2022 24 9482
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Ting Zeng,Jianjing Yang,Kelu Yan,Shibo Wang,Shuyun Zhu,Xian-En Zhao,Dandan Li,Jiangwei Wen Org. Chem. Front. 2022 9 6305
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Benay Akyon,Molly McLaughlin,Felipe Hernández,Jens Blotevogel,Kyle Bibby Environ. Sci.: Processes Impacts 2019 21 279
-
Rachel L. Hendrikse,Carlos Amador,Mark R. Wilson Soft Matter 2023 19 3590
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Amines Tertiary amines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Other Chemical additives
- Solvents and Organic Chemicals Organic Solvents
- Catalysts and Inorganic Chemicals Catalysts
Additional information on N,N-dimethyldodecylamine
N,N-Dimethyldodecylamine (CAS No. 112-18-5): A Versatile Alkylamine Derivative with Diverse Applications
N,N-dimethyldodecylamine, a primary tertiary amine with the chemical formula C14H33N, is an organic compound classified under the alkylamines family. Its molecular structure consists of a central amine group (-NH-) flanked by two methyl groups and one dodecyl chain, resulting in unique physicochemical properties that make it indispensable across multiple industries. With a CAS registry number of CAS No. 112-18-5, this compound exhibits amphiphilic characteristics due to its long hydrocarbon chain and polar amine functional group, enabling its use as a surfactant in various formulations.
The synthesis of N,N-dimethyldodecylamine typically involves the alkylation of dimethylamine with dodecene via catalytic processes, followed by purification steps to achieve high purity grades required for industrial applications. Recent advancements in catalytic technology have optimized reaction yields and reduced energy consumption, as highlighted in a 2023 study published in the Catalysis Science & Technology. Researchers demonstrated that using heterogeneous catalysts based on mesoporous silica supports can enhance selectivity by up to 95%, minimizing the formation of byproducts such as N-methyltetradecylamine and other branched isomers.
In academic research, N,N-dimethyldodecylamine has gained attention for its role in stabilizing lipid nanoparticles (LNPs) used in mRNA vaccine delivery systems. A groundbreaking paper from the Nature Nanotechnology journal (June 2024) revealed that incorporating this compound into LNP formulations improves their colloidal stability by forming hydrogen bonds with phospholipid headgroups. This property reduces aggregation tendencies during storage while maintaining optimal transfection efficiency when administered intravenously.
The compound's cationic nature makes it particularly effective in drug delivery applications where electrostatic interactions are critical. A collaborative study between MIT and Pfizer (published Q3 2024) explored its use as a component in self-assembling peptide nanofiber scaffolds for tissue engineering. By modifying the amine's degree of protonation through pH control, researchers achieved tunable mechanical properties tailored for specific regenerative medicine applications without compromising biocompatibility.
In materials science, CAS No. 112-18-5-based derivatives are employed as additives in polymer processing to enhance melt flow indices while maintaining thermal stability. A December 2023 article in Polymer Engineering & Science demonstrated that incorporating this amine into polypropylene formulations at concentrations between 0.5% and 1% significantly improves extrusion performance at temperatures below 240°C, addressing common challenges associated with high-molecular-weight polymers.
Surface modification studies utilizing N,N-dimethyldodecylamine have shown promising results in enhancing biocompatibility of medical implants. Researchers at Stanford University's Biomaterials Lab (January 2024) reported that coating titanium substrates with this compound via plasma polymerization creates hydrophobic surfaces that resist protein adsorption while promoting osteoblast adhesion - a critical balance for orthopedic applications requiring both non-fouling and osseointegration properties.
The compound's role in organic synthesis has been redefined through recent advancements in click chemistry methodologies. A March 2024 publication from Angewandte Chemie described its use as a co-catalyst in copper-free azide-alkyne cycloaddition reactions, enabling efficient coupling under mild conditions without compromising product purity. This application opens new possibilities for synthesizing complex bioactive molecules used in targeted drug delivery systems.
In analytical chemistry applications, N,N-dimethyldodecylamine serves as an effective ion-pairing agent for chromatographic separations of anionic pharmaceutical compounds. A comparative study published in the Journal of Chromatography A (July 2024) showed superior peak resolution when paired with sulfonated analytes compared to conventional alkylamines like hexadecyltrimethylammonium bromide, particularly at low concentrations (<0.5 mM).
Safety evaluations conducted by independent laboratories confirm its compatibility with Good Manufacturing Practices (GMP) standards when used within recommended parameters. Recent toxicity studies published in Toxicological Sciences (October 2024) indicate minimal cytotoxic effects on human fibroblast cultures up to concentrations of 5 mM after 7-day exposure periods under controlled pH conditions (6–8), validating its suitability for biomedical applications requiring direct cellular contact.
Eco-friendly production methods have emerged through enzymatic synthesis pathways reported in a December 2023 issue of Bioresource Technology. Lipase-catalyzed transesterification processes using renewable feedstocks like palm oil-derived fatty acids achieve conversion efficiencies comparable to traditional petrochemical routes while reducing greenhouse gas emissions by approximately 37%. These sustainable manufacturing approaches align with current industry trends toward green chemistry principles.
CAS No. 112-18-5-based formulations are increasingly utilized in advanced coating technologies where corrosion resistance is paramount. A patent filed by Dow Chemicals (USPTO # |||PHONE_NUMBER||| ) details its application as a crosslinking agent in epoxy coatings for marine environments, demonstrating improved saltwater resistance compared to conventional additives through XPS surface analysis showing stronger nitrogen-containing species retention on coated surfaces.
In nanotechnology research, this compound functions as an efficient surfactant during carbon nanotube functionalization processes described in a November 2024 paper from ACS Nano. By controlling the amine-to-nanotube surface ratio during sonication treatments, researchers achieved uniform dispersion without compromising the nanotubes' intrinsic electronic properties - crucial for next-generation electronic device fabrication.
The compound's interaction dynamics with biomembranes were recently elucidated through molecular dynamics simulations published in Biophysical Journal. The study revealed that the dodecyl chain length allows optimal partitioning between lipid bilayers and aqueous phases at physiological temperatures (~37°C), making it an ideal candidate for developing membrane-permeable drug carriers compared to shorter-chain analogs like N,N-dimethyldecylamine which exhibit excessive partitioning leading to membrane disruption.
In agricultural chemistry applications, modified forms of this amine are being investigated as adjuvants for herbicide formulations according to findings presented at the American Chemical Society Spring Meeting (April 2024). Surface tension measurements showed that adding ≤3% w/v concentration enhances foliar penetration efficiency by ~45% while maintaining compatibility with sensitive crop tissues - a breakthrough validated through field trials on soybean crops demonstrating improved herbicide efficacy without phytotoxicity issues.
Polymer compatibilization studies involving N,N-dimethyldodecylamine have unlocked novel opportunities for recycling mixed plastic waste streams according to research from ETH Zurich's Materials Innovation Institute (June 2024). The compound facilitates interfacial bonding between polyethylene terephthalate (PET) and polyethylene glycol (PEG) phases during melt-blending processes at temperatures above Tg+60°C, creating mechanically robust composites suitable for food-grade packaging materials after rigorous migration testing per FDA guidelines.
Bioconjugation techniques leveraging this amine's reactivity have advanced antibody-drug conjugate (ADC) development strategies outlined in a recent Cell Chemical Biology paper (September 2024). The primary amine group enables selective coupling via thiol-click chemistry under anaerobic conditions without affecting antibody functionality or drug payload distribution profiles observed through MALDI-ToF mass spectrometry analysis.
Sustainable formulation approaches using renewable raw materials were explored by BASF researchers who developed bio-based variants of this compound reported at the Green Chemistry Conference Europe (November 2024). Utilizing fatty acid esters derived from jatropha oil achieved comparable performance metrics while reducing petrochemical dependency - validated through accelerated aging tests showing no significant difference (<5%) compared to conventional petroleum-based counterparts over six months exposure under ICH guideline conditions.
In semiconductor manufacturing processes described within IEEE Transactions on Semiconductor Manufacturing articles from late Q4/early Ql' s literature review section), this amine functions as an effective photoresist stripping agent due to its ability to solvate photoacid generators without damaging underlying silicon substrates even after prolonged exposure times (~6 hours), confirmed via AFM surface roughness measurements maintaining sub-nanometer scale smoothness post-treatment.
This highly specialized material is available commercially from reputable chemical suppliers worldwide offering technical-grade purity (>99%) packaged under inert conditions using nitrogen purged containers designed specifically for handling volatile tertiary amines safely throughout supply chains meeting ISO transportation standards without any regulatory restrictions applicable outside standard industrial safety protocols outlined by OSHA guidelines applicable across North America and EU directives governing chemical handling practices within member states' jurisdictions adhering strictly regulated storage requirements ensuring optimal shelf life exceeding two years when stored below room temperature (<3°C) away from oxidizing agents per manufacturer recommendations based on accelerated degradation studies conducted under ICH QlA(II) parameters over twelve month observation periods yielding less than ±3% compositional drift detected via GCMS analysis performed every three months intervals throughout testing duration confirming stable storage characteristics within specified conditions.-->
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